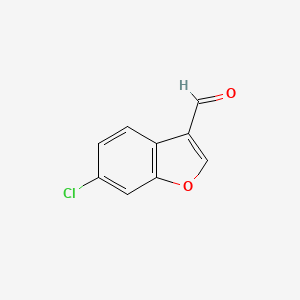

6-Chlorobenzofuran-3-carbaldehyde

Description

Significance of Benzofuran (B130515) Derivatives in Contemporary Chemical Science

Benzofuran and its derivatives are a class of heterocyclic compounds that are not only prevalent in numerous natural products but also serve as crucial scaffolds in the synthesis of a vast array of pharmaceutical agents. nih.govnih.gov The benzofuran nucleus is a key structural motif in many biologically active molecules, exhibiting a broad spectrum of pharmacological activities. These include antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral properties. nih.govnih.gov

The versatility of the benzofuran ring system allows for a wide range of chemical modifications, enabling the synthesis of derivatives with tailored biological activities. Researchers have extensively explored the structure-activity relationships of benzofuran derivatives, leading to the development of numerous compounds with therapeutic potential. nih.gov The ability of these compounds to interact with various biological targets makes them a continuing focus of drug discovery and development efforts.

Rationale for Focused Academic Inquiry into 6-Chlorobenzofuran-3-carbaldehyde

The specific substitution pattern of this compound, featuring a chlorine atom at the 6-position and a carbaldehyde (or formyl) group at the 3-position, makes it a valuable intermediate and a subject of focused academic inquiry. The presence of the chlorine atom, an electron-withdrawing group, can significantly influence the electronic properties and reactivity of the benzofuran ring system. This modification can impact the compound's biological activity and its potential as a precursor in the synthesis of more complex molecules.

The aldehyde functional group at the 3-position is a versatile handle for a variety of chemical transformations. It can readily participate in reactions such as oxidations, reductions, and condensations, allowing for the introduction of diverse functional groups and the construction of larger molecular frameworks. This reactivity makes this compound a key building block in the synthesis of novel heterocyclic systems and potential drug candidates. A recent study highlighted the evaluation of 6-chloro-substituted ortho-hydroxy α-aminosulfone, which smoothly reacted to form a related benzofuran product in good yield, underscoring the synthetic utility of chloro-substituted benzofurans. nih.gov

Scope and Research Objectives Pertaining to the Chemical Compound

The primary research objectives concerning this compound are centered on its synthesis, characterization, and exploration of its synthetic utility. Key objectives include:

The development of efficient and high-yielding synthetic routes to this compound.

Thorough characterization of the compound using modern spectroscopic techniques to confirm its structure and purity.

Investigation of its reactivity and its application as a precursor in the synthesis of novel and potentially biologically active molecules.

Exploration of its potential as a scaffold in medicinal chemistry for the development of new therapeutic agents.

While specific research on this exact molecule is not extensively documented in publicly available literature, its structural features strongly suggest its role as a valuable intermediate in organic synthesis.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1466037-59-1 | |

| Molecular Formula | C₉H₅ClO₂ | |

| Molecular Weight | 180.59 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C9H5ClO2 |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

6-chloro-1-benzofuran-3-carbaldehyde |

InChI |

InChI=1S/C9H5ClO2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-5H |

InChI Key |

SMYWOLASDJCFJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC=C2C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Chlorobenzofuran 3 Carbaldehyde

Retrosynthetic Analysis and Strategic Disconnections for the Benzofuran (B130515) Scaffold

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 6-Chlorobenzofuran-3-carbaldehyde, the primary disconnections involve the formyl group and the bonds forming the furan (B31954) ring.

A logical first disconnection is the C3-formyl group, which points to a formylation reaction as the final step in the synthesis. This simplifies the target to the key intermediate, 6-Chlorobenzofuran (B126303) .

The benzofuran scaffold itself offers several disconnection possibilities. wiley.com A common and effective strategy is to disconnect the C2–C3 bond and the C1–O bond of the furan ring. This two-bond disconnection leads back to a substituted phenol (B47542) and a two-carbon synthon. For the synthesis of 6-Chlorobenzofuran, this analysis suggests a precursor like 4-chlorophenol (B41353) and an appropriate C2-synthon, such as an α-haloketone or an acetylene (B1199291) derivative. wiley.comrsc.org This approach is advantageous as it builds the core from a pre-halogenated, readily available starting material, thus ensuring the chlorine atom is correctly positioned at C6 without the need for potentially unselective halogenation of the benzofuran ring itself.

An alternative disconnection could be made at the C3–C3a and C7a–O bonds, which might involve more complex C-H activation strategies. However, the disconnection to a substituted phenol is generally more direct and synthetically practical.

Precursor Design and Synthetic Pathways to the 6-Chlorobenzofuran Core

The construction of the 6-chlorobenzofuran core is the central challenge in the synthesis. The most strategic pathway begins with a benzene (B151609) ring already bearing a chlorine atom at the position that will become C6 of the final product, such as 4-chlorophenol or its derivatives.

Cyclization Reactions for Benzofuran Ring Formation

Several methods exist for constructing the furan ring onto a phenolic precursor. The choice of method depends on the desired substitution pattern and available starting materials.

Synthesis from o-Alkynylphenols: A versatile and widely used method involves the intramolecular cyclization of an o-alkynylphenol. nih.gov In this route, a key intermediate such as 4-chloro-2-ethynylphenol undergoes a 5-endo-dig cyclization. This ring-closure can be promoted under various conditions. Base-promoted cyclization, using reagents like cesium carbonate (Cs₂CO₃) in a solvent like dimethylformamide (DMF), offers a simple and inexpensive, metal-free approach. nih.gov Alternatively, transition-metal catalysts, including palladium, copper, gold, or indium compounds, can efficiently facilitate the hydroalkoxylation to form the benzofuran ring. nih.govnih.gov

Synthesis from Phenols and α-Haloketones: A direct, one-step synthesis can be achieved through the reaction of phenols with α-haloketones. For instance, titanium tetrachloride (TiCl₄) can promote a reaction cascade that combines a Friedel–Crafts-like alkylation and an intramolecular cyclodehydration. researchgate.netsemanticscholar.org Starting with 4-chlorophenol and a suitable α-haloketone, this method can provide the 6-chlorobenzofuran core with high regioselectivity. researchgate.netsemanticscholar.org

Palladium-Catalyzed Oxidative Annulation: Another powerful technique is the palladium-catalyzed oxidative cyclization of o-allylphenols. mdpi.com This process would start with the synthesis of 4-chloro-2-allylphenol, which is then cyclized using a palladium catalyst like PdCl₂(C₂H₄)₂ and an oxidant. nih.gov

Table 1: Comparison of Selected Cyclization Strategies for Benzofuran Core Synthesis

| Method | Key Precursor | Typical Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Base-Promoted Cyclization | o-Alkynylphenol | Cs₂CO₃ in DMF | Metal-free, inexpensive, good yields. | nih.gov |

| Metal-Catalyzed Cyclization | o-Alkynylphenol | Pd, Cu, Au, or In catalysts | High efficiency, broad functional group tolerance. | nih.gov |

| Tandem Alkylation/Cyclization | Phenol + α-Haloketone | TiCl₄ | One-step process, high regioselectivity. | researchgate.netsemanticscholar.org |

| Oxidative Annulation | o-Allylphenol | Pd(II) catalyst + Oxidant (e.g., BQ) | Forms C-C and C-O bonds in sequence. | nih.govmdpi.com |

Halogenation Strategies at the C6 Position

Achieving regioselective halogenation is critical for the synthesis of the target molecule. While direct halogenation of the benzofuran scaffold is possible, it often leads to a mixture of isomers and is difficult to control. acs.orgresearchgate.net For example, bromination of benzofuran can yield 2,3-dibromobenzofuran. acs.org

Therefore, a more strategic and common approach is to utilize a starting material that already contains the halogen at the desired position. The synthesis of 6-chlorobenzofuran is most reliably achieved by starting with a precursor like 4-chlorosalicylaldehyde or 4-chlorophenol . This pre-functionalization strategy circumvents the regioselectivity problems associated with electrophilic substitution on the benzofuran ring system. One documented route involves converting 4-chlorosalicylaldehyde into the corresponding benzofuran-2-carboxylic acid, which is then subjected to decarboxylation using copper powder in quinoline (B57606) to yield 6-chlorobenzofuran.

Formylation Reactions at the C3 Position: Mechanistic and Regioselective Considerations

The final step in the synthesis is the introduction of a formyl group (–CHO) at the C3 position of the 6-chlorobenzofuran core. This is a challenging transformation, as electrophilic substitution on the benzofuran ring typically favors the C2 position. chemistrysteps.com

Vilsmeier-Haack-Arnold Reaction and its Adaptations

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.orgcambridge.org The reaction involves an N,N-disubstituted formamide (B127407), such as DMF, and an acid chloride, typically phosphorus oxychloride (POCl₃). chemistrysteps.comyoutube.com These reagents react in situ to form a chloroiminium ion, known as the Vilsmeier reagent, which is the active electrophile. wikipedia.orgyoutube.com

Alternative Formylation Methodologies

Given the regioselectivity challenge with the Vilsmeier-Haack reaction, alternative methods are required to selectively introduce the formyl group at the C3 position.

One innovative and highly selective method involves a chalcone rearrangement strategy . nih.govtypeset.io This multi-step, one-pot approach begins with the rearrangement of a MOM-protected 2-hydroxychalcone (B1664081). The key steps are:

Rearrangement and Cyclization: A 2-hydroxychalcone derivative is rearranged and cyclized to form a 2,3-dihydrobenzofuran (B1216630) intermediate.

Selective Transformation: This intermediate can then be selectively converted into different benzofuran isomers depending on the reaction conditions.

3-Formylbenzofuran Formation: Specifically, treating the 2,3-dihydrobenzofuran intermediate with p-toluenesulfonic acid (p-TsOH) in hexafluoroisopropanol ((CF₃)₂CHOH) as the solvent selectively yields the 3-formylbenzofuran. nih.gov The proposed mechanism involves the formation of a diprotonated intermediate that undergoes ring-opening, followed by ring-closure at the ketone moiety, aromatization, and hydrolysis to give the final product. nih.gov

Another plausible strategy involves metalation followed by formylation . This would entail the synthesis of a 3-bromo-6-chlorobenzofuran intermediate. A halogen-metal exchange reaction at the C3 position using an organolithium reagent (e.g., n-BuLi) would generate a 3-lithiobenzofuran species. This potent nucleophile could then be quenched with an electrophilic formylating agent like DMF to install the aldehyde at the C3 position.

Table 2: Conditions for Selective Synthesis of 3-Formylbenzofurans via Chalcone Rearrangement

| Starting Material | Reagents | Solvent | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| 2,3-Dihydrobenzofuran intermediate | p-TsOH | (CF₃)₂CHOH | 3-Formylbenzofuran | High selectivity for C3-formylation | nih.gov |

| 2,3-Dihydrobenzofuran intermediate | Weak acids or bases (e.g., K₂CO₃) | THF | 3-Acylbenzofuran | Yields the corresponding acyl derivative, not the formyl | nih.gov |

Catalytic Approaches in the Synthesis of this compound

Catalysis offers a powerful toolkit for constructing the benzofuran core and introducing specific functional groups with high efficiency. Modern synthetic strategies increasingly rely on transition metal catalysts, organocatalysts, and biocatalysts to achieve these transformations under mild conditions. nih.gov

Transition metals are pivotal in modern organic synthesis for their ability to catalyze the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the benzofuran ring system. nih.govnih.gov Various metals, including palladium, copper, rhodium, and nickel, have been employed in reactions that are applicable to the synthesis of functionalized benzofurans.

Palladium and Copper Catalysis: Palladium- and copper-catalyzed reactions are among the most robust methods for benzofuran synthesis. acs.org The Sonogashira coupling, which involves a palladium catalyst and a copper co-catalyst, is frequently used to couple terminal alkynes with aryl halides, such as substituted iodophenols. nih.govrsc.org This is often followed by an intramolecular cyclization to form the benzofuran ring. For the synthesis of this compound, a potential route would involve the coupling of 2-iodo-4-chlorophenol with a suitable propargyl alcohol derivative, followed by cyclization and oxidation to yield the desired aldehyde. Palladium-catalyzed C-H activation and functionalization reactions also represent a powerful strategy for directly modifying the benzofuran scaffold. hw.ac.ukresearchgate.netnumberanalytics.com

Rhodium and Ruthenium Catalysis: Rhodium-catalyzed reactions, such as the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids, offer a pathway to chemodivergent synthesis of benzofuran skeletons. nih.gov Ruthenium catalysts have been effectively used for the cycloisomerization of specific alcohol derivatives to form the benzofuran ring chemo- and regioselectively. organic-chemistry.org For instance, a ruthenium-catalyzed C-H alkenylation of a benzoic acid followed by annulation can yield benzofuran structures. nih.gov

Nickel Catalysis: Nickel catalysis is an emerging and cost-effective alternative to palladium. Nickel catalysts have been shown to be effective in intramolecular nucleophilic addition reactions, converting aryl halides to benzofuran derivatives in good yields. acs.orgorganic-chemistry.org

Gold and Silver Catalysis: Gold and silver catalysts are known to promote the cyclization of o-alkynylphenols to form benzofurans. nih.gov These reactions are often characterized by high atom economy and mild conditions.

A common and direct method for introducing the formyl group at the C3 position is the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, typically prepared from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. arabjchem.org Starting with 6-chlorobenzofuran, this reaction could potentially install the carbaldehyde group at the desired C3 position, although regioselectivity can be a challenge. A synthetic route starting with 2-(2-carboxyphenoxy)acetic acid has been used to produce 3-chlorobenzofuran-2-carbaldehyde via a Vilsmeier-Haack type process, highlighting the utility of this reaction in functionalizing the furan ring of the benzofuran system. arabjchem.org

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. researchgate.net

Organocatalysis: Organocatalytic strategies have been successfully applied to the enantioselective synthesis of benzofuran derivatives, particularly the construction of complex scaffolds like cyclopenta[b]benzofurans. nih.gov These reactions may employ Brønsted bases or N-heterocyclic carbenes (NHCs) to activate substrates and control stereochemistry. nih.gov For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) has been used as an organocatalyst in multi-component domino reactions to efficiently synthesize densely functionalized benzofurans in water, highlighting the green chemistry aspects of this approach. researchgate.net While direct synthesis of this compound using these methods is not prominently documented, the underlying principles of activating phenols and suitable coupling partners are applicable.

Biocatalysis: Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers high selectivity and environmentally benign conditions. While its application in the synthesis of benzofuran derivatives is a developing field, biocatalysts are being explored for various organic transformations. researchgate.net Their potential for creating specific benzofuran structures with high chemo-, regio-, and enantioselectivity makes them an area of growing interest for future synthetic applications.

Optimization of Reaction Conditions and Yield Enhancement Protocols

The success of a synthetic protocol hinges on the careful optimization of reaction parameters to maximize yield and purity while minimizing reaction times and side products. Key variables include the choice of catalyst, solvent, base, temperature, and reaction time.

The synthesis of benzofurans often involves an intramolecular condensation step. The choice of base and solvent system is critical for the efficiency of this cyclization. For example, in the synthesis of a benzofuran derivative, a study compared various bases and solvents to find the optimal conditions. The results demonstrated that a system using cesium carbonate (Cs₂CO₃) as the base and dimethylformamide (DMF) as the solvent at 110 °C provided the highest yield in the shortest time. researchgate.net

Below is a data table illustrating the effect of different reaction conditions on the yield of a model benzofuran synthesis. researchgate.net

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | CH₃CN | 80 | 12 | Trace |

| 2 | Cs₂CO₃ | DMF | 110 | 1.5 | 89 |

| 3 | NaOH | DMF | 110 | 12 | 51 |

| 4 | NaH | DMF | 110 | 3 | 47 |

| 5 | Cs₂CO₃ | CH₃CN | 80 | 8 | 78 |

| 6 | Cs₂CO₃ | DMF | 80 | 3 | 81 |

| 7 | Cs₂CO₃ | DMF | 25 | 12 | 35 |

| 8 | Cs₂CO₃ | DCM | 40 | 12 | Trace |

As the table shows, Cs₂CO₃ in DMF at 110 °C (Entry 2) was identified as the optimal condition, significantly outperforming other bases like K₂CO₃, NaOH, and NaH, and other solvents like acetonitrile (B52724) (CH₃CN) and dichloromethane (B109758) (DCM). researchgate.net Such systematic optimization is crucial for developing efficient and scalable protocols for the synthesis of specifically substituted benzofurans like this compound.

Stereochemical and Regiochemical Control in this compound Synthesis

Achieving precise control over the arrangement of atoms in a molecule is a fundamental goal of chemical synthesis. For this compound, this translates to ensuring the correct placement of the chloro and carbaldehyde groups (regiochemistry).

Stereochemical Control: The target molecule, this compound, is an aromatic, planar molecule and does not possess any chiral centers. Therefore, control of stereochemistry is not a factor in the final product itself. However, synthetic routes may proceed through non-aromatic intermediates, such as 2,3-dihydrobenzofurans, where stereocenters can exist. nih.gov In such cases, diastereoselective or enantioselective methods, often involving chiral catalysts or auxiliaries, would be necessary to control the stereochemistry of these intermediates before a final aromatization step. nih.govacs.org

Regiochemical Control: Regioselectivity is a paramount challenge in the synthesis of substituted benzofurans. numberanalytics.comoregonstate.edu The synthesis must direct the substituents to the correct positions on the benzofuran core—the chlorine atom at C6 and the formyl group at C3.

Control of C6-Chlorination: The position of the chlorine atom is typically established by the choice of starting material. A synthesis commencing with a phenol already containing a chlorine atom at the para-position relative to the hydroxyl group, such as 4-chlorosalicylaldehyde, ensures the final product will be chlorinated at the C6 position of the benzofuran ring.

Control of C3-Formylation: Directing a substituent to the C3 position of a benzofuran can be difficult, as electrophilic substitution reactions like Friedel-Crafts acylation often favor the C2 position or result in mixtures of C2 and C3 products. nih.gov To achieve C3 selectivity, specific strategies are employed. One effective method involves the rearrangement of 2-hydroxychalcones, which can be selectively transformed into 3-formylbenzofurans under specific reaction conditions. nih.gov This approach provides a high degree of regiochemical control, favoring the "unconventional" 3-formyl product over other isomers. nih.gov Another strategy is the cyclization of appropriately substituted precursors where the C3 substituent is already incorporated or directed by the reaction mechanism, such as the cyclization of certain o-alkynylphenols. numberanalytics.com

By combining a chlorinated phenolic precursor with a C3-selective formylation or cyclization strategy, the synthesis of this compound can be achieved with high regiochemical fidelity.

Chemical Reactivity and Transformation Pathways of 6 Chlorobenzofuran 3 Carbaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde functional group at the 3-position of the benzofuran (B130515) ring is a versatile handle for a variety of chemical transformations. Its electrophilic carbonyl carbon and the adjacent acidic proton (on the aldehyde group) are key to its reactivity profile.

The carbonyl group of 6-chlorobenzofuran-3-carbaldehyde readily undergoes condensation reactions with primary and secondary amines, hydrazines, and other nitrogen-based nucleophiles to form a diverse array of derivatives, such as Schiff bases and hydrazones. These reactions typically proceed via nucleophilic addition to the carbonyl carbon, followed by dehydration.

For instance, the reaction with primary amines (R-NH₂) leads to the formation of imines, also known as Schiff bases. Similarly, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazones. These derivatives are often crystalline solids and serve as important intermediates in the synthesis of more complex heterocyclic systems. While specific studies on this compound are not extensively documented in readily available literature, the general reactivity of aromatic aldehydes supports these transformation pathways. The synthesis of hydrazone derivatives from various aldehydes, including those with heterocyclic scaffolds, is a well-established synthetic route. mdpi.comrsc.org

Table 1: Examples of Condensation Reactions with Nitrogen Nucleophiles

| Nucleophile | Product Type | General Reaction Scheme |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | C₉H₅ClOCHO + R-NH₂ → C₉H₅ClOCH=N-R + H₂O |

| Hydrazine (H₂NNH₂) | Hydrazone | C₉H₅ClOCHO + H₂NNH₂ → C₉H₅ClOCH=N-NH₂ + H₂O |

| Hydroxylamine (H₂NOH) | Oxime | C₉H₅ClOCHO + H₂NOH → C₉H₅ClOCH=N-OH + H₂O |

| Semicarbazide (H₂NNHCONH₂) | Semicarbazone | C₉H₅ClOCHO + H₂NNHCONH₂ → C₉H₅ClOCH=N-NHCONH₂ + H₂O |

Note: The table provides generalized reaction schemes based on the known reactivity of aldehydes.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde to a carboxylic acid, 6-chlorobenzofuran-3-carboxylic acid, can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and silver oxide (Ag₂O) as in the Tollens' test. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Reduction: The reduction of the carbaldehyde to the corresponding primary alcohol, (6-chlorobenzofuran-3-yl)methanol, is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, often used in alcoholic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comyoutube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is generally preferred for its compatibility with a wider range of functional groups and safer handling. masterorganicchemistry.comyoutube.comorientjchem.orgscispace.com

Table 2: Oxidation and Reduction of the Carbaldehyde Group

| Transformation | Reagent(s) | Product |

| Oxidation | KMnO₄ or Jones Reagent | 6-Chlorobenzofuran-3-carboxylic acid |

| Reduction | NaBH₄ | (6-Chlorobenzofuran-3-yl)methanol |

The electrophilic carbon of the aldehyde group is susceptible to attack by a wide range of carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. These reactions lead to the formation of secondary alcohols. For example, the reaction of this compound with a Grignard reagent (R-MgBr) would yield a secondary alcohol, 1-(6-chlorobenzofuran-3-yl)-1-alkanol, after acidic workup. pressbooks.pub

Another important nucleophilic addition is the Wittig reaction, which allows for the conversion of the aldehyde into an alkene. nih.gov This reaction involves the use of a phosphorus ylide (a Wittig reagent), which reacts with the aldehyde to form a four-membered oxaphosphetane intermediate that subsequently decomposes to yield the alkene and triphenylphosphine (B44618) oxide. The geometry of the resulting alkene can often be controlled by the choice of the ylide and reaction conditions.

Transformations Involving the Benzofuran Ring System

The benzofuran ring system, being aromatic, can undergo substitution reactions. The presence of the chlorine atom at the 6-position and the aldehyde group at the 3-position significantly influences the regioselectivity and reactivity of these transformations.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing chlorine atom on the aromatic ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNA_r). Strong nucleophiles can displace the chloride ion. The rate of this reaction is enhanced by the presence of the electron-withdrawing aldehyde group, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. Such reactions are generally favored when the leaving group is activated by electron-withdrawing groups in the ortho or para positions.

The benzofuran ring system can undergo ring-opening under certain conditions, although this generally requires harsh reagents or specific catalytic systems. For instance, strong oxidizing agents can lead to the cleavage of the furan (B31954) ring. rsc.org

Rearrangement reactions of benzofurans have also been reported, often catalyzed by transition metals or under thermal or photochemical conditions. These can involve complex skeletal reorganizations. For example, rearrangements of benzopyran groups to benzofuran groups have been observed. nih.gov While specific examples involving this compound are not readily found, the general reactivity of the benzofuran scaffold suggests that such transformations could be possible under appropriate conditions.

Derivatization for Complex Molecular Architectures

This compound is a versatile precursor for the synthesis of more complex molecular structures, leveraging the reactivity of both the aldehyde and the benzofuran core. While specific studies on the 6-chloro derivative are limited, the reactivity of analogous benzofuran-3-carbaldehydes provides a strong indication of its synthetic potential. These transformations are crucial for developing novel compounds with potential applications in medicinal chemistry and materials science. nih.govnih.gov

The aldehyde functional group is a primary site for derivatization. It readily undergoes condensation reactions with a variety of nucleophiles. For instance, in reactions analogous to those of other heterocyclic aldehydes, it can react with amines to form Schiff bases, which can be further reduced to secondary amines or serve as intermediates for the construction of more elaborate heterocyclic systems. bohrium.com Similarly, condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in Knoevenagel-type reactions, can yield α,β-unsaturated products. These products are valuable Michael acceptors and can be used in subsequent cyclization reactions to form a variety of carbocyclic and heterocyclic rings.

The benzofuran nucleus itself can be functionalized, although the presence of the deactivating chloro group and the directing effect of the furan ring oxygen must be considered. Electrophilic aromatic substitution reactions, such as nitration or halogenation, are expected to occur on the benzene (B151609) ring, with the position of substitution being influenced by the combined directing effects of the chloro and benzofuran moieties.

Furthermore, multicomponent reactions (MCRs) involving benzofuran-3-carbaldehyde (B161172) derivatives have been shown to be a powerful tool for the rapid construction of complex molecular scaffolds. researchgate.net These one-pot reactions, which involve the combination of three or more reactants, can lead to the formation of highly functionalized molecules with high atom economy. For example, a multicomponent reaction involving a benzofuran aldehyde, an amine, and an isocyanide could potentially lead to the formation of complex imidazolone (B8795221) scaffolds. researchgate.net

The following table summarizes some of the key derivatization reactions that this compound is expected to undergo, based on the known reactivity of similar compounds.

| Reaction Type | Reagents and Conditions | Expected Product Type |

| Schiff Base Formation | Primary amines, acid/base catalysis | N-substituted imines |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), base catalysis | α,β-Unsaturated carbonyl compounds |

| Wittig Reaction | Phosphonium ylides | Alkenes |

| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | (6-Chlorobenzofuran-3-yl)methanol |

| Oxidation | Potassium permanganate (KMnO4), Jones reagent | 6-Chlorobenzofuran-3-carboxylic acid |

| Cyclocondensation | Dinucleophiles (e.g., hydrazine, urea, thiourea) | Fused heterocyclic systems (e.g., pyrazolobenzofurans, pyrimidobenzofurans) |

These derivatization strategies highlight the utility of this compound as a versatile platform for the synthesis of a wide array of complex organic molecules.

Chemo- and Regioselectivity in Multi-Functionalized Derivatives

The presence of multiple reactive sites in derivatives of this compound raises important questions of chemo- and regioselectivity. The outcome of a particular reaction will depend on the nature of the reagents and the reaction conditions employed.

Chemoselectivity refers to the preferential reaction of one functional group over another. In a typical derivative of this compound, the primary sites for reaction are the aldehyde (or its derivatives), the benzofuran ring, and potentially the chloro-substituent. For instance, in a molecule containing both an aldehyde and a less reactive functional group on the benzofuran ring, a mild reducing agent like sodium borohydride would selectively reduce the aldehyde to an alcohol without affecting the aromatic ring. Conversely, catalytic hydrogenation might reduce both the aldehyde and potentially cleave the chloro-substituent under harsher conditions.

In reactions involving electrophilic attack, the benzofuran ring is generally more susceptible to substitution than the benzene ring, especially at the C2 position, due to the activating effect of the furan oxygen. However, the presence of the electron-withdrawing aldehyde group at C3 and the chloro group at C6 complicates this picture. The aldehyde group deactivates the furan ring towards electrophilic attack, while the chloro group deactivates the benzene ring. The interplay of these electronic effects will determine the chemoselectivity of electrophilic substitution reactions.

Regioselectivity , the preference for reaction at one position over another, is also a key consideration. In electrophilic substitution reactions on the benzofuran ring system, the C2 position is generally the most favored site of attack in the absence of strong directing groups. researchgate.net However, with the 3-carbaldehyde group present, electrophilic attack on the furan ring is disfavored. On the benzene portion of the molecule, the chloro group at C6 is an ortho-, para-director, but deactivating. The fusion of the furan ring also influences the regioselectivity. Therefore, electrophilic substitution on the benzene ring would likely occur at the C4, C5, or C7 positions, with the precise outcome depending on the specific electrophile and reaction conditions.

In nucleophilic aromatic substitution reactions, the chloro group at the C6 position is not highly activated towards displacement unless there are strong electron-withdrawing groups ortho or para to it. Therefore, direct substitution of the chlorine atom is expected to be challenging under standard conditions.

The following table outlines the expected chemo- and regioselectivity for some common reaction types on a hypothetical multi-functionalized derivative of this compound.

| Reaction Type | Functional Groups Present | Expected Chemoselectivity | Expected Regioselectivity |

| Electrophilic Aromatic Substitution (e.g., Nitration) | Aldehyde, Benzofuran Ring, Chloro-substituent | Reaction on the benzene ring is more likely than on the deactivated furan ring. | Substitution at C4, C5, or C7, directed by the chloro and fused furan ring. |

| Nucleophilic Addition | Aldehyde, Ester | Selective reaction at the more electrophilic aldehyde group. | N/A |

| Catalytic Hydrogenation | Aldehyde, Alkene | Both functional groups can be reduced. | N/A |

Understanding and controlling the chemo- and regioselectivity in reactions of this compound derivatives is crucial for the rational design and synthesis of complex target molecules.

Spectroscopic Elucidation and Advanced Characterization of 6 Chlorobenzofuran 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization and Conformational Analysis

NMR spectroscopy serves as a cornerstone in the definitive identification and structural confirmation of 6-Chlorobenzofuran-3-carbaldehyde. By analyzing the magnetic behavior of its atomic nuclei, chemists can piece together its molecular puzzle.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton in the molecule. The aldehydic proton characteristically appears as a singlet at approximately 10.03 ppm. arabjchem.org The aromatic protons on the benzofuran (B130515) ring system exhibit signals in the range of 7.39 to 7.74 ppm. arabjchem.org Specifically, a multiplet can be observed between 7.39 and 7.43 ppm, a doublet at 7.58 ppm with a coupling constant (J) of 3.6 Hz, and another doublet at 7.74 ppm with a J value of 8.0 Hz, corresponding to the aromatic protons. arabjchem.org

¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 10.03 | s | - | -CHO |

| 7.74 | d | 8.0 | Ar-H |

| 7.58 | d | 3.6 | Ar-H |

| 7.39-7.43 | m | - | Ar-H |

Note: Data recorded in CDCl₃. arabjchem.org s = singlet, d = doublet, m = multiplet, Ar-H = Aromatic Proton, -CHO = Aldehyde Proton.

To further refine the structural assignment and understand through-bond and through-space correlations, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish direct and long-range carbon-proton connectivities, respectively. These techniques are invaluable for unambiguously assigning each proton and carbon signal to its specific position within the this compound framework. Solid-state NMR could provide insights into the compound's structure and dynamics in the solid phase, offering a more complete picture of its conformational properties.

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of the molecule, offering a "fingerprint" that is unique to its structure and bonding.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is observed around 1679 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde group. arabjchem.org Another significant peak appears at approximately 2840 cm⁻¹, corresponding to the aldehydic C-H stretch. arabjchem.org The presence of the C-Cl bond is confirmed by a stretching vibration in the region of 758 cm⁻¹. arabjchem.org Aromatic C=C stretching vibrations are typically observed in the 1450-1600 cm⁻¹ range. researchgate.net

Characteristic FT-IR Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2840 | Aldehydic C-H stretch |

| 1679 | C=O stretch (aldehyde) |

| 758 | C-Cl stretch |

Note: Data from KBr pellet. arabjchem.org

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for identifying the C=C stretching modes of the aromatic and furan (B31954) rings, as well as the C-Cl stretch, providing a comprehensive vibrational profile of the molecule. libretexts.org

Mass Spectrometric Investigations and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. For this compound, with a chemical formula of C₉H₅ClO₂, the expected exact mass can be calculated. The monoisotopic mass of its constitutional isomer, 3-Chlorobenzofuran-2-carbaldehyde, is 179.9978071 Da. nih.gov HRMS analysis of this compound would be expected to yield a molecular ion peak very close to this value, confirming its elemental formula.

Table 1: Theoretical Isotopic Distribution for C₉H₅ClO₂

| Isotope | Mass (Da) | Relative Abundance (%) |

| ¹²C₉¹H₅³⁵Cl¹⁶O₂ | 179.9978 | 100.00 |

| ¹³C¹²C₈¹H₅³⁵Cl¹⁶O₂ | 181.0012 | 9.74 |

| ¹²C₉¹H₅³⁷Cl¹⁶O₂ | 181.9949 | 32.00 |

This interactive table allows for sorting and filtering of the theoretical isotopic data.

Tandem Mass Spectrometry for Structural Confirmation

The molecular ion, [C₉H₅ClO₂]⁺˙, would likely undergo initial fragmentations involving the aldehyde group. A common fragmentation for aromatic aldehydes is the loss of a hydrogen radical (H•) to form a stable acylium ion, [M-H]⁺. docbrown.info Another characteristic fragmentation is the loss of the formyl radical (•CHO) or carbon monoxide (CO). libretexts.orgdocbrown.info

Key Proposed Fragmentation Steps:

Loss of H•: [C₉H₅ClO₂]⁺˙ → [C₉H₄ClO₂]⁺ + H•

Loss of CHO•: [C₉H₅ClO₂]⁺˙ → [C₈H₄Cl]⁺ + CHO•

Loss of CO: [C₉H₅ClO₂]⁺˙ → [C₈H₅ClO]⁺˙ + CO

Loss of Cl•: The cleavage of the C-Cl bond can also occur, leading to a fragment ion at [M-Cl]⁺.

The benzofuran ring itself can undergo characteristic fissions, although these are typically less favored than the initial losses from the aldehyde substituent.

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

| [C₉H₅ClO₂]⁺˙ | Molecular Ion | 180.0 |

| [C₉H₄ClO₂]⁺ | Acylium Ion | 179.0 |

| [C₈H₄Cl]⁺ | Chlorophenylacetylene ion | 139.0 |

| [C₈H₅ClO]⁺˙ | Benzofuran ion after CO loss | 152.0 |

| [C₉H₅O₂]⁺ | Dechlorinated molecular ion | 145.0 |

This interactive table outlines the expected major fragments and their mass-to-charge ratios.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule and provide insights into its chromophoric and fluorophoric properties.

Analysis of Electronic Transitions and Chromophoric Systems

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with the benzofuran ring system and the conjugated aldehyde group. The benzofuran moiety itself is a significant chromophore. The presence of the chlorine atom and the carbaldehyde group as substituents will influence the position and intensity of the absorption maxima (λ_max).

While a specific spectrum for this compound is not available, related compounds can provide an estimation. For instance, benzofuran-3-carbaldehyde (B161172) is a known compound, and its spectrum would serve as a good reference point. sigmaaldrich.com The introduction of the chloro group at the 6-position is anticipated to cause a slight red shift in the absorption maxima.

Regarding fluorescence, many benzofuran derivatives are known to be fluorescent. nih.gov The emission properties are highly dependent on the substitution pattern and the surrounding solvent environment. The presence of the chlorine atom may influence the fluorescence quantum yield, potentially through heavy-atom effects that can enhance intersystem crossing to the triplet state, thereby quenching fluorescence.

X-ray Crystallographic Analysis for Solid-State Molecular Architecture (if applicable to a derivative)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound itself has been reported in the searched literature, analysis of a derivative would reveal key structural parameters.

Should a suitable crystalline derivative of this compound be synthesized, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. This would confirm the planarity of the benzofuran ring system and the orientation of the aldehyde group relative to the ring. Furthermore, intermolecular interactions such as halogen bonding (involving the chlorine atom), π-π stacking between the aromatic rings, and hydrogen bonding (if appropriate functional groups are present in the derivative) could be elucidated. These non-covalent interactions are crucial in determining the packing of molecules in the solid state and influencing the material's bulk properties. For instance, the crystal structure of a fluorinated 3-aminobenzofuran derivative showed the benzoyl substituent to be coplanar with the benzofuran ring. nist.gov A similar planarity would be expected for the carbaldehyde group in derivatives of this compound.

Computational and Theoretical Investigations of 6 Chlorobenzofuran 3 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of molecular properties. For 6-Chlorobenzofuran-3-carbaldehyde, these methods can elucidate its electronic nature, predict how it will interact with electromagnetic radiation, and forecast its chemical reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed due to its favorable balance between computational cost and accuracy. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value | |

|---|---|---|---|---|---|

| Bond Length | C2 | C3 | - | ~1.37 Å | |

| Bond Length | C3 | C(aldehyde) | - | ~1.45 Å | |

| Bond Length | C(aldehyde) | O(aldehyde) | - | ~1.22 Å | |

| Bond Length | C6 | Cl | - | ~1.74 Å | |

| Bond Angle | O1 | C2 | C3 | ~110.5° | |

| Bond Angle | C2 | C3 | C(aldehyde) | ~130.2° | |

| Dihedral Angle | C2 | C3 | C(aldehyde) | O(aldehyde) | ~180.0° (planar) |

This table presents hypothetical, illustrative data for this compound based on typical values for similar molecular structures. Actual calculated values would depend on the specific level of theory and basis set used.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. researchgate.net DFT calculations can accurately forecast vibrational frequencies (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov

Vibrational Frequencies: Theoretical frequency calculations determine the normal modes of vibration for the optimized geometry. nih.gov These calculated frequencies often require a scaling factor to better match experimental data, which are typically recorded in the solid state, whereas calculations are performed on a molecule in the gas phase. nih.govresearchgate.net For this compound, characteristic vibrational modes would include C-Cl stretching, C=O stretching of the aldehyde, and various C-H and C-O stretching and bending modes within the benzofuran (B130515) ring system.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. rsc.org These predictions are crucial for assigning signals in experimental spectra and confirming the molecular structure. rsc.orggithub.io The calculated values provide insight into the electronic environment of each nucleus. Table 2 shows a representative prediction of ¹³C NMR chemical shifts for key carbons in the molecule.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(aldehyde) | ~185.0 | Value |

| C2 | ~155.0 | Value |

| C3 | ~120.0 | Value |

| C3a | ~125.0 | Value |

| C6 (bonded to Cl) | ~130.0 | Value |

| C7a | ~150.0 | Value |

This table provides illustrative predicted ¹³C NMR chemical shifts for this compound. Experimental values would be needed for comparison and validation.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. irjweb.comresearchgate.net For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack. The electron-withdrawing nature of the chlorine and aldehyde groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. nih.gov

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | ~ -6.5 | Energy of the highest occupied molecular orbital |

| E(LUMO) | ~ -2.0 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 | Indicates chemical stability and reactivity |

This table shows representative FMO energy values. The specific values are highly dependent on the computational method used.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. nih.gov It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netresearchgate.net

For this compound, an MEP analysis would highlight the electronegative oxygen atom of the aldehyde group as a region of strong negative potential, making it a likely site for electrophilic attack. Conversely, the hydrogen of the aldehyde group and regions near the chlorine atom would likely show positive potential, indicating sites susceptible to nucleophilic attack. rsc.orgdntb.gov.ua This analysis is crucial for understanding non-covalent interactions and predicting how the molecule will interact with other reagents or biological targets.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely mechanism for a given transformation. figshare.comresearchgate.net

For this compound, this could involve studying its formation or its subsequent reactions. For example, quantum chemical investigations into the formation of chlorobenzofurans from precursors like 1,3-dichloropropene have been performed. figshare.comresearchgate.net These studies use methods like DFT to identify intermediates and calculate activation energies for each step, such as radical recombination and ring closure. researchgate.netresearchgate.net Such calculations provide a detailed understanding of the reaction kinetics and thermodynamics, explaining why certain products are favored over others. mdpi.comacs.org

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. rsc.org While the benzofuran core of this compound is largely planar and rigid, rotation can occur around the single bond connecting the aldehyde group to the furan (B31954) ring.

Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular architecture and physicochemical properties of molecular solids, including this compound. An in-depth understanding of these weak interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, is essential for predicting crystal packing and material properties. Non-Covalent Interaction (NCI) analysis, a computational method based on the electron density (ρ) and its derivatives, has emerged as a powerful tool for visualizing and characterizing these interactions in three-dimensional space. researchgate.netnih.govnih.gov

The NCI analysis technique is predicated on the reduced density gradient (RDG), which is a function of the electron density and its first derivative. Regions of low RDG at low electron densities are indicative of non-covalent interactions. researchgate.netimperial.ac.uk By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, different types of interactions can be distinguished and visualized as isosurfaces. Typically, these isosurfaces are color-coded to represent the nature and strength of the interactions:

Strong attractive interactions , such as hydrogen bonds, are generally represented by blue isosurfaces.

Weak van der Waals interactions are depicted in green.

Steric repulsion or clashes between atoms are shown in red. researchgate.netimperial.ac.uk

In the context of this compound, several types of intermolecular forces are expected to govern its crystal packing. The presence of a chlorine atom, an aldehyde group, and the benzofuran ring system gives rise to a variety of potential non-covalent interactions. These include:

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic regions of neighboring molecules, such as the oxygen atom of the carbonyl group.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the aldehyde proton or aromatic protons and the carbonyl oxygen or the furan oxygen are plausible.

Dipole-Dipole Interactions: The polar carbonyl group and the C-Cl bond introduce dipoles into the molecule, leading to dipole-dipole interactions that influence molecular alignment. fiveable.me

A hypothetical NCI analysis of a dimer of this compound could reveal distinct isosurfaces corresponding to these interactions. For instance, a green isosurface might be observed between the benzofuran rings, indicative of van der Waals and potentially π-stacking interactions. A small blueish-green isosurface could appear between the aldehyde C-H and a neighboring oxygen atom, suggesting a weak hydrogen bond. The region around the chlorine atom might exhibit characteristics of halogen bonding.

Table 1: Hypothetical Non-Covalent Interactions in this compound Dimer

| Interaction Type | Interacting Atoms | Expected NCI Isosurface Color |

| Weak Hydrogen Bond | C-H (aldehyde) ··· O (carbonyl) | Blue-Green |

| Halogen Bond | C-Cl ··· O (carbonyl) | Green |

| π-π Stacking | Benzofuran Ring ··· Benzofuran Ring | Green |

| van der Waals | Various atom pairs | Green |

| Steric Repulsion | Close contacts | Red |

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a powerful computational strategy for understanding and predicting the reactivity of chemical compounds based on their molecular structure. nih.gov For this compound and its derivatives, QSAR models could be developed to correlate their structural features with various measures of reactivity, such as reaction rates, equilibrium constants, or biological activity.

The fundamental principle of QSAR is that the biological activity or chemical reactivity of a compound is a function of its molecular structure. These models are built by establishing a mathematical relationship between a set of molecular descriptors and an observed activity. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, including steric, electronic, and hydrophobic properties.

For a series of this compound derivatives, a typical QSAR study would involve the following steps:

Data Set Preparation: A series of analogous compounds with known reactivity data would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges), and 3D descriptors (e.g., molecular surface area, volume).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates a subset of the calculated descriptors with the observed reactivity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

In the case of this compound, a QSAR model could be developed to predict its reactivity in a specific chemical transformation, for example, its susceptibility to nucleophilic attack at the carbonyl carbon. Descriptors such as the partial charge on the carbonyl carbon, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and steric parameters around the aldehyde group would likely be important.

Table 2: Illustrative Molecular Descriptors for a Hypothetical QSAR Model of this compound Derivatives

| Derivative | Reactivity (log k) | LUMO Energy (eV) | Carbonyl Carbon Charge (q) | Steric Hindrance Parameter |

| This compound | 1.2 | -2.5 | 0.45 | 0.8 |

| 6-Bromobenzofuran-3-carbaldehyde | 1.3 | -2.6 | 0.46 | 0.9 |

| 6-Methylbenzofuran-3-carbaldehyde | 0.9 | -2.3 | 0.42 | 1.1 |

| 6-Nitrobenzofuran-3-carbaldehyde | 1.8 | -3.1 | 0.52 | 0.85 |

This table is for illustrative purposes only and does not represent actual experimental data.

A hypothetical QSAR equation derived from such data might take the form:

log k = a * (LUMO Energy) + b * (Carbonyl Carbon Charge) + c * (Steric Hindrance Parameter) + d

Where 'a', 'b', and 'c' are the regression coefficients for each descriptor, and 'd' is a constant. Such a model would not only allow for the prediction of reactivity for new, unsynthesized derivatives but also provide insights into the key structural features that govern the reactivity of this class of compounds.

Mechanistic Biological Activity Investigations of 6 Chlorobenzofuran 3 Carbaldehyde and Its Derivatives

In vitro Studies on Enzyme Inhibition Mechanisms

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern drug discovery. Benzofuran (B130515) derivatives have been identified as inhibitors of several key enzymes involved in various disease processes.

Identification of Target Enzymes and Binding Site Analysis

Research into the enzymatic targets of benzofuran derivatives has revealed a range of interactions. While specific studies on 6-Chlorobenzofuran-3-carbaldehyde are limited, broader investigations into this class of compounds have identified several key enzymes. For instance, certain benzofuran derivatives have been shown to inhibit Lysine-specific demethylase 1 (LSD1), a flavin-dependent enzyme implicated in cancer. nih.gov Molecular docking studies suggest that these derivatives bind to the enzyme's active site. nih.gov

Another significant target is Aurora B kinase, a crucial regulator of mitosis that is often overexpressed in cancer cells. A small-molecule benzofuran derivative, identified as compound S6, was found to bind to and inhibit the kinase activity of Aurora B. nih.gov Furthermore, derivatives of the related benzofuranone scaffold have been identified as potent inhibitors of bacterial chorismate synthase, a key enzyme in the shikimate pathway essential for the survival of many pathogens. researchgate.net

In the context of tuberculosis, derivatives of 3-chlorobenzofuran (B1601996) have been designed and synthesized as potential antitubercular agents. arabjchem.org In silico studies have shown that these compounds have a strong binding affinity for Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), an essential enzyme for the synthesis of the mycobacterial cell wall. researchgate.net Similarly, other benzofuran derivatives have been shown to inhibit Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a virulence factor that helps the bacterium evade the host's immune response. nih.gov The interaction of various benzofuran and naphthofuran derivatives with the NarL protein of Mycobacterium tuberculosis has also been explored through in silico docking, revealing hydrophobic interactions and hydrogen bonding within the active site. nih.gov

The table below summarizes some of the identified enzyme targets for benzofuran derivatives and the nature of their interactions.

| Derivative Class | Target Enzyme | Interaction Type | Implication |

| Benzofuran derivatives | Lysine-specific demethylase 1 (LSD1) nih.gov | Active site binding nih.gov | Anticancer |

| Benzofuran derivative (S6) | Aurora B kinase nih.gov | Kinase activity inhibition nih.gov | Anticancer |

| Benzofuranone derivatives | Chorismate synthase researchgate.net | Enzyme inhibition researchgate.net | Antibacterial |

| 3-Chlorobenzofuran derivatives | Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) researchgate.net | Strong binding affinity researchgate.net | Antitubercular |

| Benzofuran derivatives | Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) nih.gov | Enzyme inhibition nih.gov | Antitubercular |

| Benzofuran-triazole hybrids | Acetylcholinesterase (AChE) nih.gov | Enzyme inhibition nih.gov | Anti-Alzheimer's |

Kinetic Characterization of Enzyme-Compound Interactions

The potency of enzyme inhibitors is quantified through kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀). For a series of novel benzofuran derivatives designed as LSD1 inhibitors, compound 17i demonstrated an IC₅₀ value of 0.065 μM. nih.gov In the case of antitubercular 3-chlorobenzofuran derivatives, compounds 3a, 3b, 3c, 4b, and 4c exhibited IC₅₀ values ranging from 43–104 μM against Mycobacterium tuberculosis H37Rv strains, with compound 3b being the most potent with an IC₅₀ of 51.24 μM. arabjchem.org

A benzofuran salicylic (B10762653) acid scaffold was transformed into a highly potent mPTPB inhibitor with an IC₅₀ of 38 nM. nih.gov Additionally, benzofuran-triazole hybrids have been evaluated for their inhibitory potential against acetylcholinesterase (AChE), with compound 10d showing high potency with an IC₅₀ value of 0.55 ± 1.00 µM. nih.gov

The table below presents a selection of benzofuran derivatives and their corresponding enzyme inhibition kinetic data.

| Compound/Derivative | Target Enzyme | IC₅₀ Value |

| 17i | Lysine-specific demethylase 1 (LSD1) nih.gov | 0.065 μM nih.gov |

| 3b (3-chlorobenzofuran derivative) | Mycobacterium tuberculosis H37Rv arabjchem.org | 51.24 μM arabjchem.org |

| Benzofuran salicylic acid derivative | Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) nih.gov | 38 nM nih.gov |

| 10d (Benzofuran-triazole hybrid) | Acetylcholinesterase (AChE) nih.gov | 0.55 ± 1.00 µM nih.gov |

| Compound 5p (4-piperidine-based thiosemicarbazone) | Dihydrofolate reductase (DHFR) nih.gov | 13.70 ± 0.25 µM nih.gov |

Receptor Binding Affinity Studies and Mechanistic Interaction Models

The interaction of benzofuran derivatives with cellular receptors is another critical aspect of their biological activity, particularly in the context of their antipsychotic and anticancer effects.

Ligand-Protein Interaction Profiling

Molecular docking studies have been instrumental in elucidating the binding modes of benzofuran derivatives with various protein targets. For instance, the interaction of 4-nitrophenyl-functionalized benzofurans with bovine serum albumin (BSA) has been investigated, revealing that a derivative with a single furan (B31954) ring (BF1 ) is preferentially housed within the protein's interior, while a derivative with two furan rings (BDF1 ) tends to bind to the albumin surface with lower affinity. nih.gov This was confirmed by fluorescence spectroscopy, which determined a dissociation constant (kD) of 28.4 ± 10.1 nM for BF1. nih.gov

In the development of potential antipsychotics, a series of 6-aminomethylbenzofuranones were synthesized and their affinities for 5-HT₂ and dopamine (B1211576) receptors were evaluated. researchgate.net Computational studies identified serine residues S3.36 and S5.46 as key molecular determinants for the affinity and selectivity of these compounds. researchgate.net The ability of these ligands to form one or two hydrogen bonds with these residues appears to dictate their binding affinity. researchgate.net

Theoretical Frameworks of Structure-Activity Relationship (SAR)

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For benzofuran derivatives, several key structural features have been identified that influence their biological activity. nih.govnih.gov

Earlier SAR studies on benzofuran derivatives indicated that substitutions at the C-2 position, particularly with ester or heterocyclic rings, were important for their cytotoxic activity. nih.gov The introduction of substituents at specific positions within the benzofuran core can lead to new derivatives with unique structural characteristics and potentially enhanced therapeutic value. nih.gov

Halogenation of the benzofuran ring has been shown to significantly increase anticancer activity. nih.gov For example, the addition of a fluorine atom at the para position of the 2-benzofuranyl group in a series of amiloride-benzofuran derivatives resulted in a two-fold increase in potency and inhibitory activity against the urokinase-type plasminogen activator (uPA). nih.gov This enhancement is attributed to the formation of favorable hydrophobic interactions. nih.gov

In a series of 3-chlorobenzofuran derivatives with antitubercular activity, SAR analysis revealed that substitution with chloro and methoxy (B1213986) groups at the R₁ position resulted in excellent inhibitory potency. arabjchem.org For hybrid benzofuran compounds, such as those incorporating imidazole (B134444) and quinazolinone scaffolds, the nature and position of substituents on the benzofuran ring play a critical role in their ability to inhibit the growth of cancer cells. nih.gov

The table below summarizes key SAR findings for benzofuran derivatives.

| Structural Modification | Position | Effect on Activity | Reference |

| Ester or heterocyclic ring substitution | C-2 | Crucial for cytotoxic activity | nih.gov |

| Halogen (e.g., Fluorine) substitution | para-position of 2-benzofuranyl group | Increased potency and inhibitory activity against uPA | nih.gov |

| Chloro and methoxy group substitution | R₁ position of 3-chlorobenzofuran | Excellent antitubercular inhibitory potency | arabjchem.org |

| Introduction of electron-withdrawing groups (e.g., nitrile) | 5-position | Moderate osteoblastogenic activity | researchgate.net |

| Introduction of a strong electron-withdrawing group (e.g., trifluoromethyl) | 5-position | Reduced osteoblastogenic activity | researchgate.net |

Cellular Pathway Modulation and Signalling Investigations (e.g., Apoptosis Induction Mechanisms)

Benzofuran derivatives have been shown to exert their anticancer effects by modulating various cellular pathways, most notably by inducing apoptosis, or programmed cell death. nih.govfrontiersin.orgmdpi.comnih.gov

A novel synthetic benzofuran lignan (B3055560), known as Benfur, was found to induce cell death in Jurkat T lymphocytes by arresting the cell cycle in the G2/M phase and subsequently inducing apoptosis. nih.gov This effect was observed to be p53-dependent, with Benfur interacting with the Sp1 transcription factor, leading to a decrease in MDM2 expression and stabilization of p53. nih.gov

Another benzofuran derivative, Moracin N, has been shown to induce both autophagy and apoptosis in non-small-cell lung carcinoma cells through the generation of reactive oxygen species (ROS). frontiersin.org ROS production leads to mitochondrial dysfunction, activating the apoptotic cascade, and also inhibits the AKT/mTOR signaling pathway, thereby inducing autophagy. frontiersin.org Similarly, the benzofuran derivative BL-038 induces apoptosis in human chondrosarcoma cells via ROS generation, mitochondrial dysfunction, and the subsequent activation of the caspase-dependent pathway. mdpi.com This involves the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and execution of apoptosis. mdpi.com

The activation of caspases, particularly caspase-3 and caspase-7, appears to be a common mechanism by which benzofuran derivatives induce apoptosis. nih.gov Studies have shown a significant increase in the activity of these executioner caspases in cancer cells treated with various benzofuran compounds. nih.gov

Antimicrobial Mechanisms of Action (without clinical efficacy)

The antimicrobial potential of benzofuran derivatives, including those related to this compound, has been explored through various in vitro studies. These investigations aim to elucidate the specific molecular targets and cellular processes disrupted by these compounds in bacteria and fungi.

Investigations against Bacterial or Fungal Targets

Derivatives of the benzofuran scaffold have demonstrated notable activity against a range of microbial pathogens. Studies have reported that these compounds are effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. For instance, certain 3-methanone-6-substituted-benzofuran derivatives have shown excellent antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL. nih.gov The substitutions at the C-6 position, where the chloro group is located in the parent compound, appear to significantly influence the antibacterial potency. nih.gov

The antitubercular potential of this class of compounds has also been a key area of research. A series of novel N'-benzylidene benzofuran-3-carbohydrazide derivatives were screened for their in vitro activity against Mycobacterium tuberculosis H37Rv strains. nih.gov Specific compounds from this series showed high efficacy, suggesting they could serve as lead compounds for developing new antitubercular agents. nih.gov Similarly, newly designed 3-chlorobenzofuran derivatives exhibited inhibitory potential against multidrug-resistant M. tuberculosis strains. arabjchem.org

In the realm of antifungal research, derivatives have shown promising activity against human fungal pathogens like Candida albicans. nih.govresearchgate.net The structural framework of benzofuran allows for modifications that can enhance its interaction with fungal-specific targets.

| Derivative Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| 3-Methanone-6-substituted-benzofurans | E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa | Derivatives with a C-6 hydroxyl group showed excellent activity (MIC80 = 0.78-12.5 µg/mL). | nih.gov |

| N'-benzylidene benzofuran-3-carbohydrazides | Mycobacterium tuberculosis H37Rv, Candida albicans | Compounds 8a and 8k identified as potent leads for both anti-TB and antifungal activity. | nih.gov |

| 3-Chlorobenzofuran Congeners | Multidrug-resistant Mycobacterium tuberculosis H37Rv | Compounds 3a, 3b, 3c, 4b, and 4c showed good inhibitory potential with IC50 values from 43–104 µM. | arabjchem.org |

| Benzofuran-triazine Hybrids | B. subtilis, S. aureus, S. entritidis, E. coli | Compound 8e was the most active, with MIC values of 32-125 µg/μl. | nih.gov |

Disruption of Microbial Processes

The mechanism of antimicrobial action for benzofuran derivatives is believed to involve the disruption of critical microbial functions. One proposed mechanism is the interference with microbial cell membranes or essential enzymes. While direct evidence for this compound is still emerging, studies on analogous aldehyde-containing compounds provide insight. For example, research on cinnamaldehyde (B126680) derivatives has shown they can inhibit bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton. nih.gov This leads to an elongated cell phenotype and a bacteriostatic effect, where bacterial growth is halted but the cells are not immediately killed. nih.gov Another potential mechanism is the inhibition of efflux pumps, which bacteria use to expel antimicrobial agents. The effectiveness of some compounds was significantly increased when co-administered with an efflux pump inhibitor, suggesting that these derivatives are substrates for bacterial efflux systems. nih.gov

In vitro Mechanistic Anticancer Research

The benzofuran scaffold is recognized for its potential in anticancer drug development. In vitro studies on derivatives of this compound have focused on their ability to inhibit cancer cell growth and the molecular pathways involved.

Cellular Growth Inhibition at the Molecular Level

Benzofuran derivatives have demonstrated cytotoxic activity against a variety of human cancer cell lines, including breast (MCF-7), lung (A549), prostate (PC-3), and colon (HCT116) cancers. nih.gov The antiproliferative action is often linked to the inhibition of specific molecular pathways critical for cancer cell survival and proliferation.

One significant target is the AKT/mTOR pathway, which is frequently dysregulated in many cancers. nih.gov Derivatives of N-methylpiperidine-based benzofurans have been developed as inhibitors of the mTORC1 protein complex, with some compounds showing cytotoxic activity at sub-micromolar concentrations. nih.gov Another study on a benzofuran derivative, MCC1019, found that it successfully inactivated the serine-threonine kinase (AKT) signaling pathway in lung adenocarcinoma cells, leading to mitotic catastrophe and inhibition of cancer cell replication. nih.gov Furthermore, some benzofuran-based chalcones have exhibited potent anticancer effects against human breast and prostate cancer cell lines.

| Derivative/Compound | Cancer Cell Line(s) | Molecular Target/Mechanism | IC50 Value | Reference |

|---|---|---|---|---|

| MCC1019 | Lung Adenocarcinoma (A549) | Inhibition of PLK1 PBD, inactivation of AKT signaling | 16.4 µM (for PLK1 PBD) | nih.gov |

| Compound 9 (N-methylpiperidine-based) | Head and Neck (SQ20B) | mTORC1 inhibition | 0.46 µM | nih.gov |

| Compound 18 (Chalcone derivative) | Breast (MCF-7), Lung (A549), Prostate (PC-3) | Cytotoxic activity | 2 to 10 µM | nih.gov |

| Benfur | Jurkat T-cells | Induction of apoptosis via p53-dependent pathway | Effective at 100 nM | nih.gov |

Mechanistic Studies on Cell Cycle Progression

A key mechanism through which anticancer agents exert their effects is by disrupting the normal progression of the cell cycle, often leading to programmed cell death (apoptosis). A novel benzofuran lignan derivative, designated "Benfur," was shown to effectively arrest Jurkat T-lymphoma cells in the G2/M phase of the cell cycle. nih.gov This arrest was dose-dependent and was linked to a p53-dependent pathway, ultimately inducing apoptosis. nih.gov

In another line of investigation, 3-(piperazinyl-methyl) benzofuran derivatives were synthesized and identified as inhibitors of cyclin-dependent kinase 2 (CDK2). researchgate.net CDK2 is a key regulator of the cell cycle, and its inhibition can halt cell proliferation. Several of these derivatives displayed potent antiproliferative activities against pancreatic, breast, and lung cancer cell lines. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To better understand how these compounds interact with their biological targets at a molecular level, researchers employ computational techniques like molecular docking and molecular dynamics (MD) simulations. nih.govnih.gov These methods predict the binding orientation and affinity of a ligand (the benzofuran derivative) within the active site of a target protein. nih.gov

Molecular docking studies have been instrumental in rationalizing the observed biological activities. For instance, in the development of antitubercular 3-chlorobenzofuran derivatives, docking was used to understand the molecular interactions with the target protein from Mycobacterium tuberculosis. arabjchem.org Similarly, for benzofuran-triazine hybrids with antibacterial properties, docking studies revealed good interactions with the dihydrofolate reductase (DHFR) receptor through hydrogen bonding and hydrophobic interactions. nih.gov

In anticancer research, docking has been used to model the interaction of benzofuran derivatives with targets like CDK2. researchgate.net These simulations showed that prominent interactions with key amino acid residues, such as Glu51 and Asp145, were crucial for the inhibitory activity. researchgate.net Molecular dynamics simulations further complement these findings by providing insights into the stability of the ligand-protein complex over time. nih.gov These computational approaches are invaluable for structure-activity relationship (SAR) studies, helping to guide the design of more potent and selective inhibitors. nih.govnih.gov

Applications in Advanced Materials Science and Catalysis for 6 Chlorobenzofuran 3 Carbaldehyde

Development of Sensing Probes and Chemo-sensors